(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol
Overview
Description
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridinyl methanol structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . The specific reaction conditions depend on the chosen method, but they generally involve the use of strong acids, bases, or catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The compound may interact with enzymes, receptors, or other biomolecules to exert its effects, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-5-(trifluoromethyl)pyridine): This compound shares a similar structure but lacks the methanol group.
(3-Methoxy-5-(trifluoromethyl)pyridine): Similar to the above compound but with a different position of the methoxy group.
(2-Methoxy-4-(trifluoromethyl)pyridine): Another structural isomer with the trifluoromethyl group in a different position.
Uniqueness
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-6(3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXHXJFJZDJWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856527 | |
Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-36-3 | |
Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.